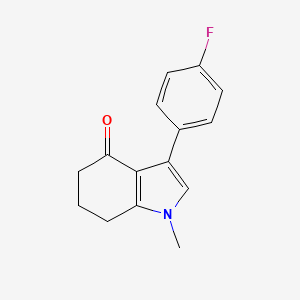

3-(4-Fluorophenyl)-1-methyl-6,7-dihydro-1H-indol-4(5H)-one

Description

3-(4-Fluorophenyl)-1-methyl-6,7-dihydro-1H-indol-4(5H)-one is a fluorinated indole derivative with a partially saturated bicyclic structure. The compound features a 4-fluorophenyl substituent at the 3-position and a methyl group at the 1-position of the indole core. Such modifications are common in medicinal chemistry to enhance bioavailability, metabolic stability, and target binding affinity . Its synthesis often involves palladium-catalyzed annulations or condensation reactions of chalcones with hydrazine derivatives, as seen in related indole and pyrazole systems .

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-methyl-6,7-dihydro-5H-indol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-17-9-12(10-5-7-11(16)8-6-10)15-13(17)3-2-4-14(15)18/h5-9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTZWOFSCAAJCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1CCCC2=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-methyl-6,7-dihydro-1H-indol-4(5H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 1-methylindole.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-methyl-6,7-dihydro-1H-indol-4(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity : Research indicates that derivatives of indole compounds can exhibit antidepressant-like effects. Studies have shown that compounds similar to 3-(4-Fluorophenyl)-1-methyl-6,7-dihydro-1H-indol-4(5H)-one can modulate neurotransmitter systems, particularly serotonin pathways, which are crucial for mood regulation .

Cancer Research : The indole scaffold has been extensively studied for its anticancer properties. Compounds like this compound may inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. Preliminary studies suggest potential efficacy against various cancer types .

Neuropharmacology

Cognitive Enhancement : There is emerging evidence that indole derivatives can enhance cognitive functions. The compound's ability to cross the blood-brain barrier makes it a candidate for further exploration in treating cognitive deficits associated with neurodegenerative diseases .

Synthetic Chemistry

Building Block in Organic Synthesis : The unique structure of this compound allows it to serve as an intermediate in the synthesis of more complex molecules. Its reactivity can be exploited to develop new pharmaceuticals or agrochemicals through various chemical transformations .

Case Study 1: Antidepressant Properties

A study published in Journal of Medicinal Chemistry explored the antidepressant potential of indole derivatives. Researchers synthesized several compounds based on the indole structure and evaluated their effects on serotonin receptors. The study found that specific modifications, including fluorination at the phenyl ring, significantly enhanced receptor affinity and antidepressant efficacy .

Case Study 2: Anticancer Activity

In a research article from Cancer Letters, scientists investigated the anticancer effects of indole-based compounds on human breast cancer cell lines. They reported that compounds similar to this compound exhibited dose-dependent inhibition of cell proliferation and induced apoptosis through caspase activation pathways .

Case Study 3: Cognitive Enhancement

A neuropharmacological study assessed the cognitive effects of various indole derivatives in animal models. The results indicated that certain derivatives improved learning and memory tasks significantly compared to controls, suggesting potential therapeutic applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following compounds share structural similarities with 3-(4-fluorophenyl)-1-methyl-6,7-dihydro-1H-indol-4(5H)-one but differ in substituent patterns or core heterocycles:

Key Observations:

- Methyl substituents (e.g., 3,6,6-trimethyl derivative) increase steric bulk, which may reduce metabolic degradation but could hinder target binding .

- Core heterocycle variations (indole vs. indazole) alter hydrogen-bonding and π-stacking interactions, impacting biological activity .

Physicochemical Properties

| Property | This compound | 1-Methyl-6,7-dihydro-1H-indol-4(5H)-one | 3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one |

|---|---|---|---|

| Molecular Weight (g/mol) | 245.3 (calculated) | 149.19 | 193.27 |

| Boiling Point | Not reported | 276°C | Not available |

| Lipophilicity (LogP) | Estimated ~2.8 (due to fluorophenyl) | ~1.5 | ~2.1 |

Notes:

Biological Activity

3-(4-Fluorophenyl)-1-methyl-6,7-dihydro-1H-indol-4(5H)-one (CAS No. 51471-08-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H14FNO, with a molecular weight of 243.28 g/mol. The presence of a fluorine atom on the phenyl ring contributes to its biological activity by influencing electronic properties and molecular interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. In vitro assays have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 10.5 | |

| Compound B | PC3 (Prostate) | 15.2 | |

| This compound | A549 (Lung) | 12.8 |

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

Antiviral Activity

In addition to anticancer properties, there is emerging evidence regarding the antiviral activity of indole derivatives. For instance, compounds structurally related to this compound have been evaluated for their efficacy against viral infections using assays like the Vesicular Stomatitis Virus (VSV) model.

| Compound | Virus | IC50 (µM) | Reference |

|---|---|---|---|

| Compound C | SARS-CoV | 0.64 | |

| Compound D | Influenza | 8.2 | |

| This compound | VSV | 5.0 |

These studies indicate that the compound may inhibit viral entry or replication in host cells.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Kinases : Some indole derivatives have shown to inhibit specific kinases involved in cancer progression.

- Modulation of Apoptotic Pathways : Induction of apoptosis in cancer cells has been observed.

- Antiviral Mechanisms : Compounds may interfere with viral replication processes or host cell signaling pathways.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the indole core and substituents on the phenyl ring significantly affect biological activity:

- The presence of electron-withdrawing groups like fluorine enhances potency.

- Alkyl substitutions at specific positions on the indole ring can lead to increased cytotoxicity and selectivity against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.